molecular formula C23H27N3O3S B2364449 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189905-32-5

8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2364449
CAS No.: 1189905-32-5
M. Wt: 425.55
InChI Key: CBBZQTBXUVUYPX-UHFFFAOYSA-N
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Description

8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Material Science: It is explored for its potential use in developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

8-(4-tert-butylphenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-22(2,3)18-9-11-19(12-10-18)30(28,29)26-15-13-23(14-16-26)24-20(21(27)25-23)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBZQTBXUVUYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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